



Application Note & Protocol: Comprehensive Assessment of TGRX-326 Blood-Brain Barrier Penetration

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Compound of Interest		
Compound Name:	T326	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comprehensive assessment of the blood-brain barrier (BBB) penetration of TGRX-326 (also known as Deulorlatinib), a third-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 dual tyrosine kinase inhibitor (TKI). [1][2][3] TGRX-326 has shown promise in treating non-small cell lung cancer (NSCLC), particularly in patients with brain metastases, indicating its ability to cross the BBB.[1][4] This protocol outlines a multi-tiered approach, beginning with in vitro models to establish baseline permeability and identify potential transport mechanisms, followed by in vivo studies in preclinical models to quantify brain exposure under physiological conditions. The successful execution of these protocols will yield critical data, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which are essential for predicting clinical efficacy in the central nervous system (CNS).

Introduction

TGRX-326 is a potent, next-generation ALK/ROS1 inhibitor designed to overcome resistance to earlier-generation TKIs and to effectively penetrate the central nervous system.[2][3][5] Clinical data have demonstrated significant intracranial objective response rates, confirming that TGRX-326 is a highly brain-penetrant compound.[4][6] The BBB represents a significant obstacle for many systemic therapies, limiting their efficacy against primary and metastatic brain tumors.[7][8] It is a complex, dynamic interface that utilizes physical tight junctions and







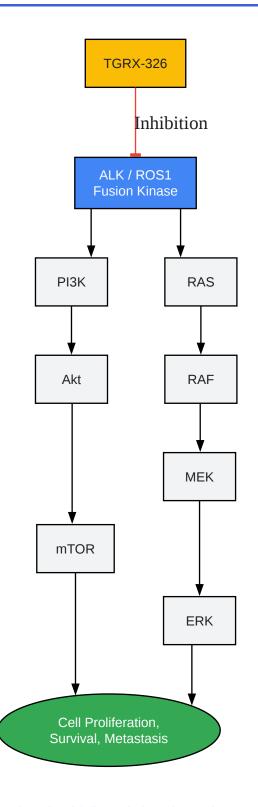
active efflux transporters, such as P-glycoprotein (P-gp), to strictly regulate the passage of substances into the brain.[7]

A thorough evaluation of a drug's ability to cross the BBB is therefore a critical step in the development of any CNS-active therapeutic.[9][10] This protocol details a systematic approach to characterize the BBB penetration of TGRX-326, employing a combination of established in vitro and in vivo methodologies.

Signaling Pathway Context: ALK/ROS1 Inhibition

TGRX-326 targets the EML4-ALK fusion gene and ROS1 kinase, which are key oncogenic drivers in a subset of NSCLC.[2][5] Aberrant activation of these kinases leads to the downstream activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. By inhibiting ALK and ROS1, TGRX-326 effectively blocks these downstream signals.





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Figure 1. Simplified ALK/ROS1 signaling pathway and the inhibitory action of TGRX-326.

Experimental Protocols



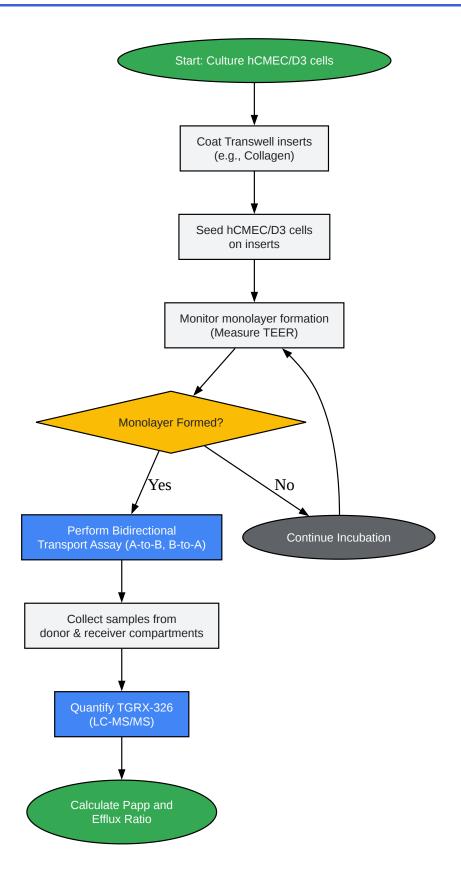
Part 1: In Vitro BBB Permeability Assessment

The in vitro transwell assay using an immortalized human brain endothelial cell line (like hCMEC/D3) is a standard method to assess passive permeability and the potential for active transport.[11][12][13]

Objective: To determine the apparent permeability coefficient (Papp) of TGRX-326 across a cellular model of the BBB and to calculate the efflux ratio (ER) to identify if it is a substrate of efflux transporters like P-gp.

Experimental Workflow:





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Figure 2. Workflow for the in vitro Transwell BBB permeability assay.



Protocol:

- Cell Culture: Culture hCMEC/D3 cells in their recommended growth medium until they reach confluence.[14]
- Transwell Preparation: Coat the apical side of 12-well Transwell inserts (e.g., 1.12 cm², 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., rat tail collagen type I).[14]
- Seeding: Seed hCMEC/D3 cells onto the coated inserts at a high density (e.g., 80,000 cells/insert) and culture for 5-7 days until a tight monolayer is formed.[15]
- Monolayer Integrity Check: Monitor the formation of tight junctions by measuring Trans-Endothelial Electrical Resistance (TEER). The monolayer is ready for the assay when TEER values plateau (typically >50 Ω·cm²).[15]
- Transport Assay:
 - Apical-to-Basolateral (A-to-B): Add TGRX-326 (e.g., at 1 μM) to the apical (upper) chamber. The basolateral (lower) chamber contains drug-free buffer.
 - Basolateral-to-Apical (B-to-A): Add TGRX-326 to the basolateral chamber. The apical chamber contains drug-free buffer.
- Sampling: At designated time points (e.g., 30, 60, 90, 120 min), collect aliquots from the receiver chamber and replace with fresh buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.
- Quantification: Analyze the concentration of TGRX-326 in all samples using a validated LC-MS/MS method.[16][17]
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp =
 (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the
 membrane, and C0 is the initial donor concentration.



 Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a substrate for active efflux.

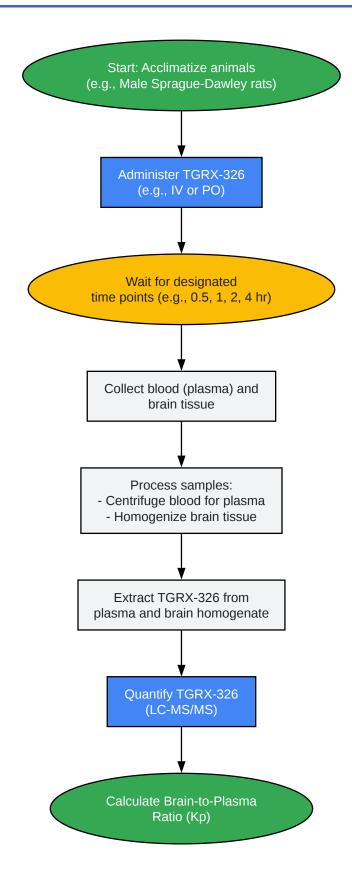
Part 2: In Vivo Blood-Brain Barrier Penetration Study

This protocol uses rodents to determine the concentration of TGRX-326 in the brain and plasma following systemic administration. The in situ brain perfusion technique can also be a valuable tool for more mechanistic studies of transport kinetics.[18][19][20]

Objective: To determine the brain-to-plasma concentration ratio (Kp) and, if possible, the unbound brain-to-plasma ratio (Kp,uu) of TGRX-326 in a rodent model.

Experimental Workflow:





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Figure 3. Workflow for the in vivo BBB penetration study.



Protocol:

- Animal Model: Use adult male Sprague-Dawley rats (200-250g). Acclimatize animals for at least 3 days prior to the experiment.
- Drug Administration: Administer TGRX-326 at a defined dose (e.g., 10 mg/kg) via intravenous (IV) or oral (PO) route.
- Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours; n=3-4 animals per time point), anesthetize the animals.
- Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma.
- Brain Collection: Perfuse the brain transcardially with ice-cold saline to remove intravascular blood. Carefully excise the whole brain.
- Sample Preparation:
 - Plasma: Store plasma at -80°C until analysis.
 - Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., 4 volumes of saline).
 [21] Store homogenate at -80°C.
- Drug Extraction: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to isolate TGRX-326.[17][22]
- Quantification: Analyze the concentration of TGRX-326 in the processed samples using a validated LC-MS/MS method.[23]
- Data Analysis:
 - Calculate the brain concentration (Cbrain) in ng/g and plasma concentration (Cplasma) in ng/mL.
 - Calculate the Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma



- (Optional but Recommended) Determine the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.
- Calculate the Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain)
 A Kp,uu > 0.3 is often considered indicative of significant CNS penetration.[9]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Permeability and Efflux of TGRX-326

Compound	Papp (A-to-B) (10-6 cm/s)	Papp (B-to-A) (10-6 cm/s)	Efflux Ratio (ER)	Classification
TGRX-326	Value	Value	Value	e.g., Low/High Permeability, Efflux Substrate?
Atenolol (Low Perm.)	< 0.5	< 0.5	~1.0	Low Permeability
Propranolol (High Perm.)	> 10.0	> 10.0	~1.0	High Permeability

| Digoxin (P-gp Substrate) | < 1.0 | > 5.0 | > 5.0 | Efflux Substrate |

Table 2: In Vivo Brain Penetration of TGRX-326 in Rats (at 2h post-dose)

Compoun d	Cplasma (ng/mL)	Cbrain (ng/g)	Кр	fu,plasma	fu,brain	Kp,uu
TGRX- 326	Value	Value	Value	Value	Value	Value
Control Cpd A	Value	Value	Value	Value	Value	Value



| Control Cpd B | Value | Value | Value | Value | Value |

Conclusion

This multi-tiered protocol provides a robust framework for characterizing the BBB penetration of TGRX-326. The in vitro assay offers a high-throughput method for initial assessment of permeability and efflux liability, while the in vivo study provides the definitive measure of brain exposure in a physiological system. Together, the data generated will provide a comprehensive profile of TGRX-326's ability to access the CNS, supporting its continued development for the treatment of patients with brain metastases.

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Methodological & Application





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